5,5-Bis(((((4-methoxycarbonyl)phenyl)methyl)thio)methyl)-2,4-imidazolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Bis(((((4-methoxycarbonyl)phenyl)methyl)thio)methyl)-2,4-imidazolidinedione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a core imidazolidinedione structure with two methoxycarbonylphenyl groups attached via thioether linkages. The presence of these functional groups imparts distinct chemical reactivity and potential for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Bis(((((4-methoxycarbonyl)phenyl)methyl)thio)methyl)-2,4-imidazolidinedione typically involves multi-step organic reactions. One common approach is the reaction of 2,4-imidazolidinedione with 4-methoxycarbonylbenzyl chloride in the presence of a base such as potassium carbonate. This reaction forms the intermediate this compound, which is then further reacted with a thiol compound under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5,5-Bis(((((4-methoxycarbonyl)phenyl)methyl)thio)methyl)-2,4-imidazolidinedione undergoes various chemical reactions, including:
Oxidation: The thioether linkages can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like lithium aluminum hydride.
Substitution: The methoxycarbonyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Amino or alkoxy derivatives.
Scientific Research Applications
5,5-Bis(((((4-methoxycarbonyl)phenyl)methyl)thio)methyl)-2,4-imidazolidinedione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5,5-Bis(((((4-methoxycarbonyl)phenyl)methyl)thio)methyl)-2,4-imidazolidinedione involves its interaction with specific molecular targets and pathways. The compound’s thioether and carbonyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the compound’s structural features may allow it to interact with cellular membranes and other macromolecules, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
5,5-Bis(((((4-carboxyphenyl)methyl)thio)methyl)-2,4-imidazolidinedione: Similar structure but with carboxyl groups instead of methoxycarbonyl groups.
5,5-Bis(((((4-hydroxyphenyl)methyl)thio)methyl)-2,4-imidazolidinedione: Similar structure but with hydroxyl groups instead of methoxycarbonyl groups.
Uniqueness
5,5-Bis(((((4-methoxycarbonyl)phenyl)methyl)thio)methyl)-2,4-imidazolidinedione is unique due to its methoxycarbonyl functional groups, which impart distinct chemical reactivity and potential for diverse applications. The presence of these groups allows for specific interactions with biological targets and enhances the compound’s solubility and stability.
Properties
CAS No. |
142979-85-9 |
---|---|
Molecular Formula |
C23H24N2O6S2 |
Molecular Weight |
488.6 g/mol |
IUPAC Name |
methyl 4-[[4-[(4-methoxycarbonylphenyl)methylsulfanylmethyl]-2,5-dioxoimidazolidin-4-yl]methylsulfanylmethyl]benzoate |
InChI |
InChI=1S/C23H24N2O6S2/c1-30-19(26)17-7-3-15(4-8-17)11-32-13-23(21(28)24-22(29)25-23)14-33-12-16-5-9-18(10-6-16)20(27)31-2/h3-10H,11-14H2,1-2H3,(H2,24,25,28,29) |
InChI Key |
HHHFMDNZVYALOJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CSCC2(C(=O)NC(=O)N2)CSCC3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.